Oxytocin parallel dimer

Catalog No.
S15751778
CAS No.
M.F
C86H132N24O24S4
M. Wt
2014.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxytocin parallel dimer

Product Name

Oxytocin parallel dimer

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-bis[(2S)-butan-2-yl]-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C86H132N24O24S4

Molecular Weight

2014.4 g/mol

InChI

InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-137-138-40-60(86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118)106-78(126)58(34-66(92)116)102-76(124)52(24-26-64(90)114)98-84(132)70(44(8)10-2)108-80(128)56(32-46-17-21-48(112)22-18-46)100-72(120)50(88)38-136-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1

InChI Key

QJTGOPRBCPCYLF-AQFNFDSMSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)C(C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)[C@@H](C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Oxytocin parallel dimer is a synthetic peptide compound formed by the dimerization of oxytocin, a neuropeptide known for its roles in social bonding, reproduction, and various physiological processes. This compound is characterized as a homo peptide dimer connected by disulfide bridges, which are covalent bonds formed between cysteine residues in the peptide chain. The molecular formula for oxytocin parallel dimer is C86H132N24O24S4C_{86}H_{132}N_{24}O_{24}S_{4}, with a molecular weight of approximately 2014.39 g/mol . The structural configuration of this dimer allows for unique biological activities that differ from those of the monomeric form.

The synthesis of oxytocin parallel dimer typically involves solid-phase peptide synthesis techniques, where orthogonal protection strategies are employed to facilitate the formation of disulfide bonds. In one method, the linear precursor undergoes successive deprotection and oxidation reactions while anchored to a polymeric support, resulting in minimal side reactions and efficient conversion to the dimer . The formation of two disulfide bridges is crucial for the stability and biological activity of the dimer.

Research indicates that oxytocin parallel dimer exhibits biological activities ranging from 0.2% to 6% of that of oxytocin itself . Its unique structure may lead to prolonged action compared to the monomer, as evidenced by differences in response time during biological testing. The dimer's activity is influenced by its ability to bind to specific receptors, such as the oxytocin receptor, which plays a significant role in mediating its effects on social behavior and other physiological functions .

The synthesis methods for oxytocin parallel dimer have evolved over time. Notable techniques include:

  • Solid-Phase Peptide Synthesis: Utilizes 9-fluorenyl-methyloxycarbonyl (Fmoc) chemistry with orthogonal protection strategies for cysteine residues. This method allows for precise control over the formation of disulfide bonds and minimizes side reactions during synthesis .
  • Reversed-Phase Chromatography: Employed for purification purposes post-synthesis, ensuring that the final product is free from impurities and correctly folded .

Oxytocin parallel dimer has potential applications in various fields:

  • Pharmaceutical Research: As a tool for studying neuropeptide interactions and receptor dynamics.
  • Therapeutic Development: Investigated for its potential in treating conditions related to social behavior disorders, anxiety, and other neurodevelopmental issues .
  • Biochemical Studies: Used in research focusing on G-protein coupled receptors and their signaling pathways.

Studies have shown that oxytocin parallel dimer can interact with the oxytocin receptor in a manner distinct from its monomeric counterpart. These interactions can be studied through receptor mutagenesis and pharmacological assays, which help elucidate the binding mechanisms and functional outcomes associated with receptor activation .

Oxytocin parallel dimer shares similarities with several related compounds, each exhibiting unique properties:

CompoundStructure TypeBiological ActivityUnique Features
OxytocinMonomerBaseline activityNatural neuropeptide involved in social bonding
Deamino-OxytocinMonomerLower than oxytocinLacks an amino group at position 1
VasopressinMonomerAntidiuretic activityRegulates water retention and blood pressure
Parallel Dimer of Deamino-OxytocinDimer0.1% - 2% of oxytocinExhibits prolonged action compared to monomers
Antiparallel DimerDimerVariesDifferent receptor binding profiles

The oxytocin parallel dimer stands out due to its specific structural configuration that enhances its stability and potentially alters its interaction dynamics with receptors compared to simpler forms like oxytocin or deamino-oxytocin.

XLogP3

-5.1

Hydrogen Bond Acceptor Count

30

Hydrogen Bond Donor Count

24

Exact Mass

2012.8729159 g/mol

Monoisotopic Mass

2012.8729159 g/mol

Heavy Atom Count

138

Dates

Last modified: 08-15-2024

Explore Compound Types